Binimetinib vs. Dacarbazine in NRAS-Mutant Melanoma: PFS Benefit (NEMO Phase III Trial)
In the Phase III NEMO trial (NCT01763164) comparing binimetinib monotherapy (45 mg BID) to dacarbazine chemotherapy in patients with advanced NRAS-mutant melanoma, binimetinib demonstrated a statistically significant improvement in progression-free survival (PFS) [1]. This represents the first targeted therapy to show clinical activity specifically in NRAS-mutant melanoma, an indication where other MEK inhibitors (trametinib, cobimetinib, selumetinib) lack comparable Phase III evidence for monotherapy benefit [2].
| Evidence Dimension | Progression-free survival (median) |
|---|---|
| Target Compound Data | 2.8 months |
| Comparator Or Baseline | Dacarbazine: 1.5 months |
| Quantified Difference | Hazard ratio 0.62; p < 0.001; PFS extended by 1.3 months (87% relative increase) |
| Conditions | Phase III randomized trial in advanced NRAS-mutant melanoma patients (N=402) |
Why This Matters
This is the only Phase III evidence establishing MEK inhibitor monotherapy activity in NRAS-mutant melanoma, providing a distinct scientific rationale for selecting binimetinib over other MEK inhibitors when investigating NRAS-driven malignancies.
- [1] Dummer R, et al. Lancet Oncol. 2017 Apr;18(4):435-445. Binimetinib versus dacarbazine in patients with advanced NRAS-mutant melanoma (NEMO): a multicentre, open-label, randomised, phase 3 trial. View Source
- [2] Ascierto PA, et al. Lancet Oncol. 2013 Mar;14(3):249-56. MEK162 for patients with advanced melanoma harbouring NRAS or Val600 BRAF mutations: a non-randomised, open-label phase 2 study. View Source
